

A Comparative Spectroscopic Analysis of Methyl 1H-indazole-3-carboxylate and Its Analogues

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: methyl 1H-indazole-3-carboxylate

Cat. No.: B044672

[Get Quote](#)

For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the spectroscopic properties of **methyl 1H-indazole-3-carboxylate** and its key analogues. By presenting experimental data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), this document provides a valuable resource for the identification, characterization, and quality control of these important heterocyclic compounds.

Methyl 1H-indazole-3-carboxylate serves as a crucial scaffold in medicinal chemistry due to the diverse biological activities exhibited by its derivatives. A thorough understanding of its spectroscopic characteristics, alongside those of its analogues, is paramount for unambiguous structure elucidation and the development of new chemical entities. This guide presents a comparative analysis of the ^1H NMR, ^{13}C NMR, IR, and mass spectrometry data for the parent compound and selected analogues, including its ethyl ester, a nitro-substituted derivative, and a chloro-substituted derivative.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for **methyl 1H-indazole-3-carboxylate** and its analogues. These values have been compiled from various sources and provide a basis for comparing the electronic and structural effects of different substituents on the indazole core.

Table 1: ^1H NMR Spectroscopic Data (δ , ppm)

Compound	H-4	H-5	H-6	H-7	OCH ₃ /- OCH ₂ C H ₃	OCH ₂ C H ₃	Other	Solvent
Methyl 1H- indazol- e-3- carboxy- late	7.30 (ddd)	7.44 (ddd)	7.65 (d)	8.06 (d)	3.92 (s)	-	13.91 (s, NH)	DMSO- d ₆
Ethyl 1H- indazol- e-3- carboxy- late[1]	7.30 (m)	7.44 (m)	7.65 (d)	8.06 (d)	4.38 (q)	1.36 (t)	13.91 (bs, NH)	DMSO- d ₆ [1]
5-Nitro- 3- phenyl- 1H- indazol- e[2]	7.29 (d)	-	-	8.98 (s)	-	-	7.53- 7.62 (m, 3H, Ph), 7.98 (d, 2H, Ph), 8.26 (d, 1H), 11.84 (br, NH)	CDCl ₃ [2]
5- Chloro- 3- phenyl- 1H- indazol- e[2]	7.14- 7.17 (m)	7.29- 7.32 (m)	7.93- 7.98 (m)	-	-	-	7.45- 7.56 (m, 3H, Ph), 11.55 (br, NH)	CDCl ₃ [2]

Table 2: ^{13}C NMR Spectroscopic Data (δ , ppm)

Co mp oun d	C-3	C- 3a	C-4	C-5	C-6	C-7	C- 7a	=C= O	OC H ₃ /- OC H ₂ C	OC H ₂ C H ₃	Oth er H ₃	Sol vent
Met hyl 1H- inda zole -3- carb oxyl ate	135. 20	122. 83	122. 16	126. 64	121. 04	111. 09	140. 93	162. 33	52.5 (ass ume d)	-	-	DM SO- d ₆
Ethy l 1H- inda zole -3- carb oxyl ate[1]	135. 20[1]	122. 83[1]	122. 16[1]	126. 64[1]	121. 04[1]	111. 09[1]	140. 93[1]	162. 33[1]	60.2 8[1]	14.2 7[1]	-	DM SO- d ₆ [1]
5- Nitr o-3- phe nyl- 1H- inda zole [2]	148. 67[2]	122. 14[2]	110. 60[2]	142. 96[2]	119. 18[2]	120. 37[2]	143. 39[2]	-	-	-	81, 129. 35, 131. 72[2]	CD Cl ₃ [2]

Table 3: IR Spectroscopic Data (cm⁻¹)

Compound	C=C						
	N-H Stretch	C=O Stretch	Stretch (Aromatic)	C-O Stretch	NO ₂ Stretch	C-Cl Stretch	
Methyl 1H-indazole-3-carboxylate	~3300-3000	~1713	~1618, 1479	~1230	-	-	
[3]							
Ethyl 1H-indazole-3-carboxylate	3290[1]	1713[1]	1618, 1479[1]	1230[1]	-	-	
[1]							
5-Nitro-3-phenyl-1H-indazole	-	-	-	-	~1520, 1340	-	
5-Chloro-3-phenyl-1H-indazole	-	-	-	-	-	~700-800	

Table 4: Mass Spectrometry Data (m/z)

Compound	Molecular Ion $[M]^+$	Key Fragments	Ionization Method
Methyl 1H-indazole-3-carboxylate ^[3]	176.0586	145 ($[M-OCH_3]^+$), 117 ($[M-COOCH_3]^+$)	ESI
Ethyl 1H-indazole-3-carboxylate ^[4]	190.0742	145 ($[M-OC_2H_5]^+$), 117 ($[M-COOC_2H_5]^+$)	GC-MS
5-Nitro-3-phenyl-1H-indazole	239	-	-
5-Chloro-3-phenyl-1H-indazole	228/230	-	-

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for **methyl 1H-indazole-3-carboxylate** and its analogues.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H and ^{13}C NMR spectra are typically recorded on a spectrometer operating at a frequency of 300 MHz or higher.^[1] Samples are dissolved in a suitable deuterated solvent, such as DMSO- d_6 or $CDCl_3$, with tetramethylsilane (TMS) used as an internal standard.^[5] For 1H NMR, standard acquisition parameters are used. For ^{13}C NMR, proton-decoupled spectra are generally acquired to simplify the spectrum to a series of singlets.

Infrared (IR) Spectroscopy

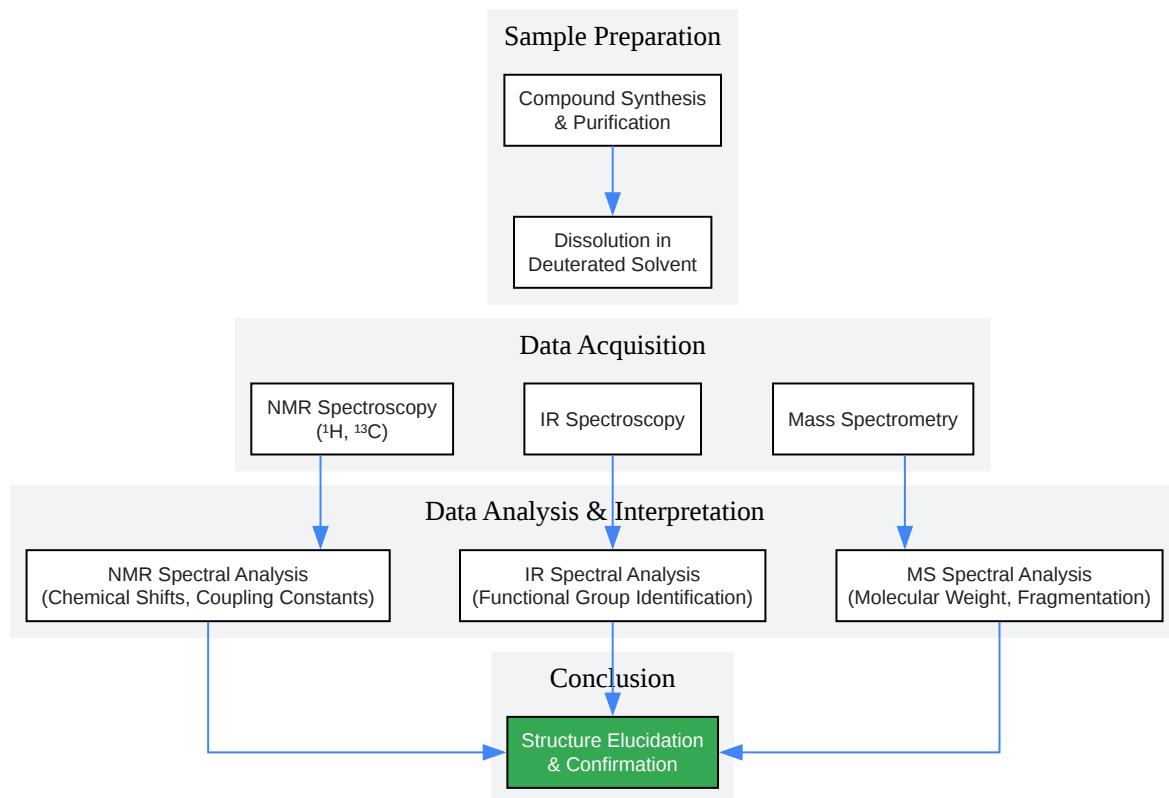
IR spectra are obtained using a Fourier Transform Infrared (FTIR) spectrometer.^[1] Solid samples can be analyzed using an Attenuated Total Reflectance (ATR) accessory or as a KBr pellet.^[6] The spectral data is typically reported in wavenumbers (cm^{-1}).

Mass Spectrometry (MS)

Mass spectra are acquired using a mass spectrometer, with common ionization techniques being Electrospray Ionization (ESI) or Electron Ionization (EI) for GC-MS.^{[1][4]} High-resolution mass spectrometry (HRMS) is often employed to determine the exact mass of the molecular ion and key fragments, which aids in confirming the elemental composition.^[1]

Workflow for Spectroscopic Analysis

The general workflow for the spectroscopic analysis of **methyl 1H-indazole-3-carboxylate** and its analogues is depicted in the following diagram. This process ensures a systematic approach from sample preparation to final structure elucidation.

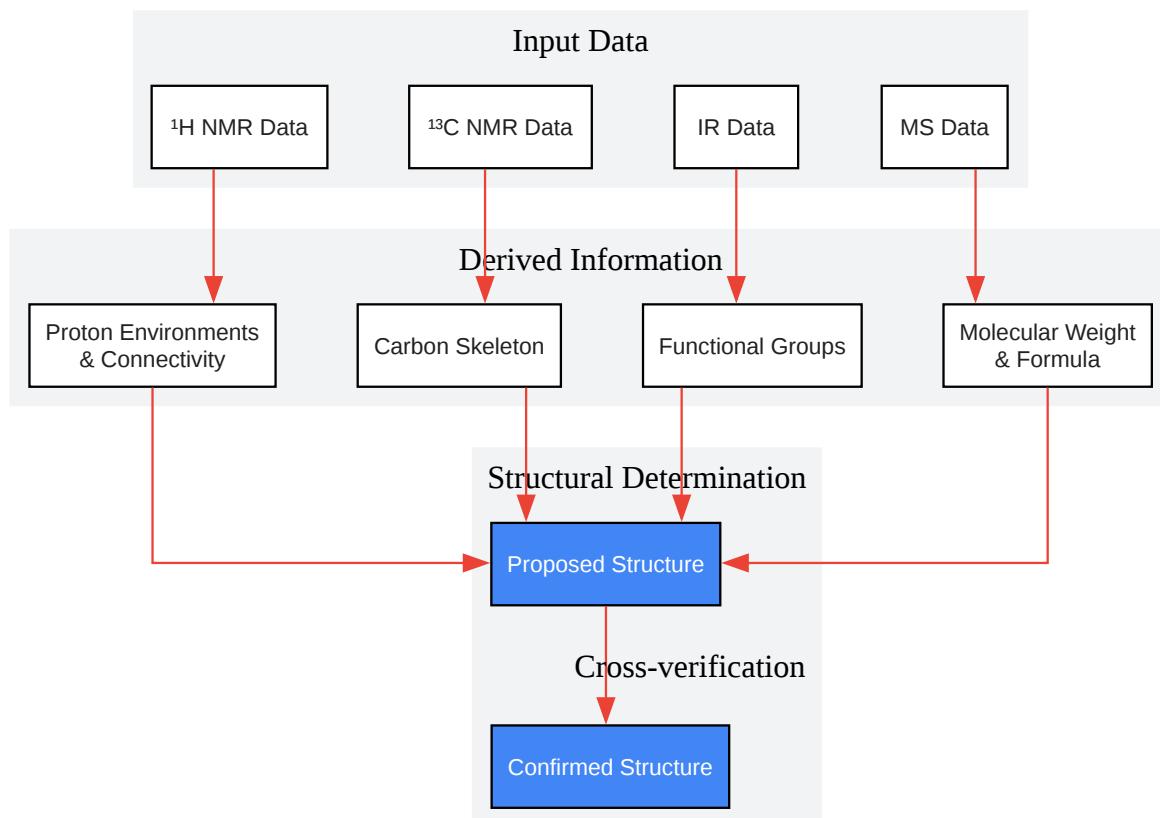


[Click to download full resolution via product page](#)

Caption: General workflow for spectroscopic analysis.

Signaling Pathways and Logical Relationships

The interpretation of spectroscopic data follows a logical pathway where information from different techniques is integrated to build a complete picture of the molecular structure.



[Click to download full resolution via product page](#)

Caption: Logical pathway for data interpretation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. application.wiley-vch.de [application.wiley-vch.de]
- 2. rsc.org [rsc.org]
- 3. methyl 1H-indazole-3-carboxylate | C9H8N2O2 | CID 657476 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. ethyl 1H-indazole-3-carboxylate | C10H10N2O2 | CID 78251 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 6. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [A Comparative Spectroscopic Analysis of Methyl 1H-indazole-3-carboxylate and Its Analogues]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b044672#spectroscopic-analysis-of-methyl-1h-indazole-3-carboxylate-and-its-analogues>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com